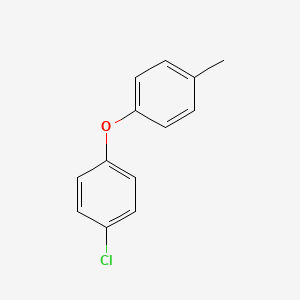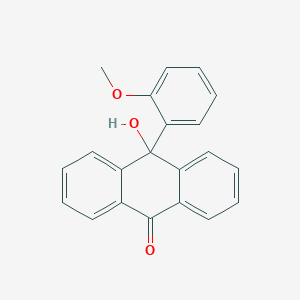
Aziridine-1-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine-1-propionic acid is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a propionic acid moiety Aziridines are known for their significant ring strain, which makes them highly reactive and valuable in various chemical transformations
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aziridine-1-propionic acid typically involves the formation of the aziridine ring followed by the introduction of the propionic acid group. One common method is the cyclization of an appropriate amino alcohol precursor. For instance, the reaction of an amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the aziridine ring. Subsequent functionalization can introduce the propionic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: Aziridine-1-propionic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed:
Nucleophilic Ring Opening: Produces a variety of amine derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms amines or other reduced derivatives.
科学的研究の応用
Aziridine-1-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive aziridine ring.
作用機序
The mechanism of action of aziridine-1-propionic acid involves the reactivity of the aziridine ring. The ring strain makes it prone to nucleophilic attack, leading to ring-opening reactions that can modify biological molecules. This reactivity is harnessed in various applications, including drug design, where the compound can interact with molecular targets such as enzymes and receptors, disrupting their normal function and exerting therapeutic effects.
類似化合物との比較
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group, but with different reactivity and applications.
Azetidine-2-carboxylic acid: A four-membered nitrogen-containing ring with a carboxylic acid group, used in different synthetic and biological contexts.
Uniqueness: Aziridine-1-propionic acid is unique due to its specific ring structure and the presence of the propionic acid moiety, which imparts distinct reactivity and potential applications. Its combination of ring strain and functional groups makes it a versatile compound in both synthetic and biological research.
特性
CAS番号 |
25741-05-3 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
3-(aziridin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-2-6-3-4-6/h1-4H2,(H,7,8) |
InChIキー |
XIVXINZIDLMMRF-UHFFFAOYSA-N |
正規SMILES |
C1CN1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


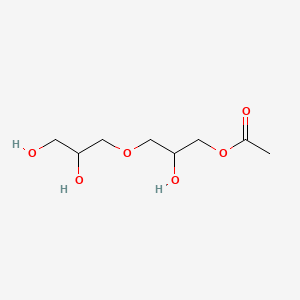


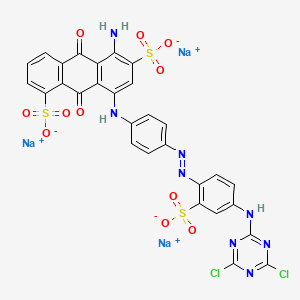


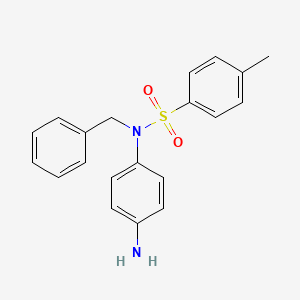
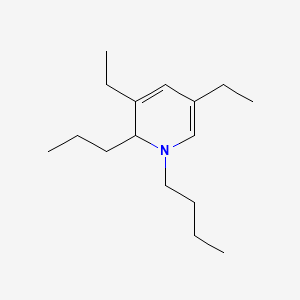
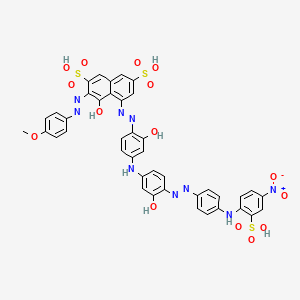
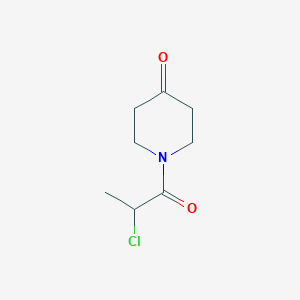

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
